Standard Enthalpy of Formation: SmBr₃ vs. Neighboring Lanthanide Tribromides
SmBr₃ exhibits a standard enthalpy of formation (ΔfH°) at 298.15 K of −857.3 ± 2.0 kJ·mol⁻¹, measured by solution calorimetry [1]. This value is significantly less negative than NdBr₃ (−873.2 ± 1.7 kJ·mol⁻¹) and significantly more negative than GdBr₃ (−828.8 ± 2.4 kJ·mol⁻¹), corresponding to a difference of +15.9 kJ·mol⁻¹ vs. NdBr₃ and −28.5 kJ·mol⁻¹ vs. GdBr₃. When selecting a tribromide precursor for thermite-type reactions or metallothermic reduction, the lower thermodynamic stability of SmBr₃ relative to NdBr₃ may favor earlier reduction onset, while its greater stability relative to GdBr₃ provides a wider processing window before decomposition [1].
| Evidence Dimension | Standard enthalpy of formation (ΔfH°) |
|---|---|
| Target Compound Data | SmBr₃(s): −857.3 ± 2.0 kJ·mol⁻¹ |
| Comparator Or Baseline | NdBr₃(s): −873.2 ± 1.7 kJ·mol⁻¹; GdBr₃(s): −828.8 ± 2.4 kJ·mol⁻¹ |
| Quantified Difference | +15.9 kJ·mol⁻¹ vs. NdBr₃; −28.5 kJ·mol⁻¹ vs. GdBr₃ |
| Conditions | 298.15 K, 1.0, 10⁻¹, and 10⁻³ mol·dm⁻³ HCl solution calorimetry |
Why This Matters
Thermochemical modeling and process design for SmBr₃-based systems require compound-specific ΔfH° data; substituting values from adjacent lanthanide tribromides introduces errors of 2–3% in enthalpy balances, which can alter predicted reaction spontaneity.
- [1] Hurtgen, C., Brown, D. A. and Fuger, J. (1980) 'Thermodynamics of lanthanide elements. Part 1. Enthalpies of formation of some lanthanide tribromides', Journal of the Chemical Society, Dalton Transactions, pp. 70–75. View Source
